molecular formula C8H5BrN2O B597502 5-Bromo-3-phenyl-1,2,4-oxadiazole CAS No. 1263279-50-0

5-Bromo-3-phenyl-1,2,4-oxadiazole

Cat. No.: B597502
CAS No.: 1263279-50-0
M. Wt: 225.045
InChI Key: YIZUZAUECBVCII-UHFFFAOYSA-N
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Description

5-Bromo-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing one oxygen and two nitrogen atomsThe molecular formula of this compound is C8H5BrN2O, and it has a molecular weight of 225.04 g/mol .

Safety and Hazards

The safety information for 5-Bromo-3-phenyl-1,2,4-oxadiazole includes hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

Oxadiazoles, including 5-Bromo-3-phenyl-1,2,4-oxadiazole, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-phenyl-1,2,4-oxadiazole has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure of the oxadiazole derivative . For instance, some oxadiazole derivatives have been found to have good agonistic activity on dopamine receptors .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some oxadiazole derivatives have been found to have anti-Parkinson’s activity, measured in vivo using albino rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action is dependent on the specific structure of the oxadiazole derivative and the biological system in which it is studied .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzamidoxime with bromoacetic acid under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) . The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .

Properties

IUPAC Name

5-bromo-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZUZAUECBVCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677541
Record name 5-Bromo-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263279-50-0
Record name 5-Bromo-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-phenyl-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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